molecular formula C5H7ClO B095363 1-Methylcyclopropanecarbonyl chloride CAS No. 16480-05-0

1-Methylcyclopropanecarbonyl chloride

Cat. No.: B095363
CAS No.: 16480-05-0
M. Wt: 118.56 g/mol
InChI Key: GTDXPJJHRWOFDI-UHFFFAOYSA-N
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Description

1-Methylcyclopropanecarbonyl chloride is an organic compound with the molecular formula C5H7ClO. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both a cyclopropane ring and an acyl chloride group, making it a valuable reagent in various chemical reactions .

Preparation Methods

1-Methylcyclopropanecarbonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylcyclopropanecarboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

1-Methylcyclopropanecarboxylic acid+SOCl21-Methylcyclopropanecarbonyl chloride+SO2+HCl\text{1-Methylcyclopropanecarboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 1-Methylcyclopropanecarboxylic acid+SOCl2​→1-Methylcyclopropanecarbonyl chloride+SO2​+HCl

This method is widely used in laboratory settings due to its simplicity and efficiency . Industrial production methods may involve similar reactions but are typically optimized for larger-scale operations and may include additional purification steps to ensure high purity of the final product .

Chemical Reactions Analysis

1-Methylcyclopropanecarbonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives. Common reagents include amines, alcohols, and water.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 1-methylcyclopropanecarboxylic acid and hydrochloric acid.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Methylcyclopropanecarbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methylcyclopropanecarbonyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The cyclopropane ring can also participate in reactions, adding to the compound’s versatility. Molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

1-Methylcyclopropanecarbonyl chloride can be compared with other acyl chlorides and cyclopropane-containing compounds:

These comparisons highlight the unique reactivity and versatility of this compound in various chemical processes.

Properties

IUPAC Name

1-methylcyclopropane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO/c1-5(2-3-5)4(6)7/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDXPJJHRWOFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509925
Record name 1-Methylcyclopropane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16480-05-0
Record name 1-Methylcyclopropane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylcyclopropane-1-carbonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylcyclopropanecarbonyl chloride
Reactant of Route 2
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1-Methylcyclopropanecarbonyl chloride
Reactant of Route 3
1-Methylcyclopropanecarbonyl chloride
Reactant of Route 4
Reactant of Route 4
1-Methylcyclopropanecarbonyl chloride
Reactant of Route 5
1-Methylcyclopropanecarbonyl chloride
Reactant of Route 6
1-Methylcyclopropanecarbonyl chloride

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